Cas no 2172619-74-6 (4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid)

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid structure
2172619-74-6 structure
商品名:4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid
CAS番号:2172619-74-6
MF:C27H29N3O5
メガワット:475.53626704216
CID:6290529
PubChem ID:165607478

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid
    • 4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
    • 2172619-74-6
    • EN300-1530680
    • インチ: 1S/C27H29N3O5/c1-18(26(32)33)14-16-29-25(31)24(13-3-2-8-15-28)30-27(34)35-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,14,23-24H,2-3,8,13,16-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)/b18-14+
    • InChIKey: SPCVEAFJECXGDP-NBVRZTHBSA-N
    • ほほえんだ: O(C(NC(C(NC/C=C(/C(=O)O)\C)=O)CCCCC#N)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 475.21072103g/mol
  • どういたいしつりょう: 475.21072103g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 810
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 129Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1530680-1.0g
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
1g
$3368.0 2023-06-05
Enamine
EN300-1530680-0.5g
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1530680-0.05g
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1530680-500mg
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
500mg
$3233.0 2023-09-26
Enamine
EN300-1530680-10.0g
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
10g
$14487.0 2023-06-05
Enamine
EN300-1530680-0.1g
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1530680-2500mg
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
2500mg
$6602.0 2023-09-26
Enamine
EN300-1530680-50mg
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
50mg
$2829.0 2023-09-26
Enamine
EN300-1530680-5.0g
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
5g
$9769.0 2023-06-05
Enamine
EN300-1530680-1000mg
4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid
2172619-74-6
1000mg
$3368.0 2023-09-26

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid 関連文献

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acidに関する追加情報

Introduction to 4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid (CAS No. 2172619-74-6)

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid, identified by its CAS number 2172619-74-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This molecule, characterized by its intricate structure, combines multiple functional groups that make it a promising candidate for various therapeutic applications. The presence of a cyano group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage in its backbone suggests potential utility in drug design, particularly in the development of protease inhibitors and other bioactive molecules.

The compound's structure incorporates a hexanamido moiety, which is known to enhance solubility and bioavailability, making it an attractive scaffold for medicinal chemistry. Additionally, the methylbut-2-enoic acid component introduces a reactive double bond that can be further functionalized, providing versatility in synthetic chemistry. These features collectively position this compound as a valuable building block for the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with inflammation and immune response. The cyano group in this compound can influence electronic properties, potentially affecting its interaction with biological targets. Furthermore, the Fmoc protecting group is commonly used in peptide synthesis and drug development due to its stability and ease of removal under specific conditions. This makes 4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid a versatile intermediate for constructing more complex molecules.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that this molecule may exhibit inhibitory activity against certain enzymes involved in inflammatory processes. For instance, the amide linkage could interact with the active sites of proteases, while the fluorenylmethoxycarbonyl group could serve as a recognition element for specific binding partners. These predictions highlight the potential of this compound as a lead molecule for further optimization.

The synthesis of 4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyano group typically requires cyanation reactions, which can be achieved through various methods such as lithiation followed by reaction with carbon dioxide or direct use of cyanating agents. The subsequent installation of the Fmoc protecting group necessitates conditions that prevent unwanted side reactions while maintaining regioselectivity.

One of the key challenges in working with this compound is its sensitivity to environmental conditions, particularly moisture and light. Like many fluorinated derivatives, it may degrade under prolonged exposure to air or UV radiation. Therefore, storage conditions must be carefully controlled to preserve its integrity. Additionally, the presence of multiple reactive sites requires meticulous planning during synthetic manipulations to avoid undesired modifications.

The potential applications of 4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid extend beyond simple intermediates. Researchers are exploring its use in the development of targeted therapies for diseases such as cancer and autoimmune disorders. The ability to functionalize its structure allows for the creation of analogs with enhanced pharmacological properties. For example, modifications to the side chains could improve binding affinity or metabolic stability.

In conclusion, 4-6-cyano-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)hexanamido)-2-methylbut--{2-enoic acid (CAS No. 2172619{74}-6) represents a significant advancement in pharmaceutical chemistry due to its complex architecture and versatile functional groups. Its potential applications in drug development are vast, ranging from protease inhibition to immunomodulation. As research continues to uncover new synthetic strategies and biological targets, this compound is poised to play a crucial role in the next generation of therapeutic agents.

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